molecular formula C15H17N3O2 B3036710 3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene CAS No. 400075-70-9

3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene

Cat. No.: B3036710
CAS No.: 400075-70-9
M. Wt: 271.31 g/mol
InChI Key: OXZXOFKFAOHSAI-UHFFFAOYSA-N
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Description

3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[73002,6]dodeca-1(9),11-diene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene stands out due to its unique tricyclic structure and the presence of multiple functional groups.

Properties

IUPAC Name

3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-13-14-11(9-20-17(14)2)8-19-15(13)18(16-10)12-6-4-3-5-7-12/h3-7,11,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZXOFKFAOHSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3C(CO2)CON3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Reactant of Route 2
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Reactant of Route 3
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Reactant of Route 4
Reactant of Route 4
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Reactant of Route 5
Reactant of Route 5
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene
Reactant of Route 6
3,12-dimethyl-10-phenyl-4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1(9),11-diene

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